

Elvitegravir-d8 Long-Term Storage & Stability

Technical Support Center

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Compound of Interest		
Compound Name:	Elvitegravir-d8	
Cat. No.:	B12415032	Get Quote

This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of **Elvitegravir-d8**. The following frequently asked questions (FAQs) and troubleshooting protocols address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Elvitegravir-d8, and how does deuteration impact its stability?

Elvitegravir-d8 is a deuterated analog of Elvitegravir, an HIV integrase inhibitor. In this molecule, eight hydrogen atoms have been replaced with deuterium. The primary purpose of deuteration is to improve the drug's metabolic profile. The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[1][2] This "kinetic isotope effect" can slow down the rate of metabolism, particularly for drugs like Elvitegravir that are primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP3A.[2][3][4] By reducing the rate of metabolic breakdown, deuteration can lead to a longer half-life and more stable drug concentrations in vivo.[1]

Q2: What are the recommended long-term storage conditions for **Elvitegravir-d8**?

While specific public stability data for the **Elvitegravir-d8** research compound is limited, general best practices for storing sensitive pharmaceutical compounds should be followed. For the formulated product Genvoya® (containing Elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide), the recommendation is to store it below 30°C (86°F) in its original,



tightly closed container with the desiccant.[5] For research-grade **Elvitegravir-d8**, it is prudent to store it in a cool, dark, and dry place, protected from light and moisture.[6][7] Many vendors ship the product at room temperature, suggesting it is stable for short durations without refrigeration.[8]

Q3: What are the known degradation pathways for Elvitegravir?

Forced degradation studies on Elvitegravir have been conducted to understand its stability under stress conditions. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[9] The primary degradation pathways are initiated by:

- Acid and Alkali Hydrolysis: Degradation occurs when exposed to acidic and basic conditions.
 [9]
- Oxidation: The molecule is susceptible to oxidative degradation.
- Thermal Stress: Exposure to high temperatures (e.g., 105°C) can cause degradation.[9]
- Photolytic Stress: Exposure to UV light can lead to degradation.[9]

Researchers working with **Elvitegravir-d8** should be aware of these vulnerabilities and protect the compound from extreme pH, oxidizing agents, high temperatures, and direct light.[7]

Q4: How can I detect degradation of my Elvitegravir-d8 sample?

Degradation can be assessed using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a PDA or MS detector.[10][11] A valid method should be able to separate the intact **Elvitegravir-d8** peak from any potential degradation products.[9][12] An increase in impurity peaks or a decrease in the main peak area of **Elvitegravir-d8** over time suggests degradation.

Troubleshooting Guide

Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Action
Loss of Potency / Inconsistent Results	Compound degradation due to improper storage.	1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Perform a purity check using a validated RP-HPLC or UPLC method to quantify the active compound and detect degradants. 3. If degradation is confirmed, acquire a new, certified lot of the compound.
Appearance of Unknown Peaks in Chromatogram	Degradation of the compound or contamination.	1. Conduct a forced degradation study (see Experimental Protocols) to identify the retention times of expected degradation products. 2. Analyze a blank (solvent only) to rule out solvent contamination. 3. If the peaks do not match known degradants or solvent impurities, consider contamination from lab equipment or other reagents.
Precipitation in Stock Solution	Poor solubility or storage at an inappropriate temperature.	Ensure the correct solvent is being used for the desired concentration. 2. For in vivo experiments, it is often recommended to prepare working solutions fresh daily. [13] 3. If precipitation occurs after refrigeration, allow the solution to equilibrate to room temperature and use



sonication to aid dissolution before use.[13]

Quantitative Data

Specific long-term stability data for **Elvitegravir-d8** is not readily available in the public domain. However, Gilead Sciences has published stability data for Genvoya® (a fixed-dose combination tablet containing Elvitegravir). While this data pertains to a formulated product, it provides insight into the stability of Elvitegravir under various conditions.

Table 1: Summary of Extended Stability Data for Genvoya® (Elvitegravir/Cobicistat/Emtricitabine/TAF) Tablets[5]

Storage Condition	Package Type	Acceptable Duration
25°C (77°F) / 60% RH	Original bottle in-use with desiccant	30 days
25°C (77°F) / 60% RH	Original bottle in-use without desiccant	30 days
30°C (86°F) / 75% RH	Original bottle in-use with desiccant	30 days
40°C (104°F) / 75% RH	Original sealed bottle	1 month
5°C (41°F)	Original sealed bottle	1 month
-20°C (-4°F)	Original sealed bottle	1 month

Note: This data is for the final drug product and does not necessarily reflect the stability of the isolated **Elvitegravir-d8** active pharmaceutical ingredient (API).

Experimental Protocols Protocol: Forced Degradation Study for Elvitegravir-d8

This protocol outlines a typical procedure to intentionally degrade the drug substance under various stress conditions to establish its intrinsic stability and develop a stability-indicating



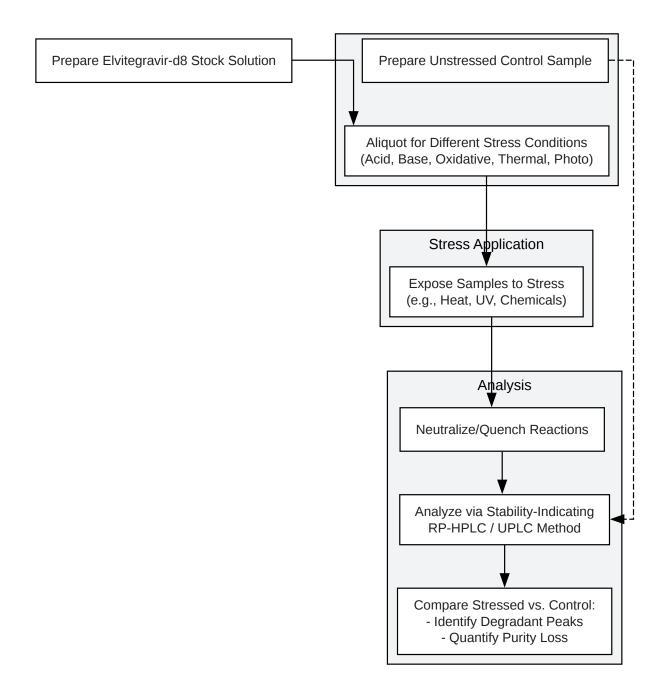
analytical method.

- 1. Objective: To identify potential degradation products and pathways for Elvitegravir-d8.
- 2. Materials:
- Elvitegravir-d8 reference standard
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC-grade water, acetonitrile, and methanol
- Validated RP-HPLC or UPLC system with PDA/UV detector
- 3. Procedure:[9]
- Acid Hydrolysis: Dissolve Elvitegravir-d8 in a suitable solvent and add 1N HCl. Heat the solution at 60°C for 30 minutes. Cool, neutralize with 1N NaOH, and dilute to the final concentration for analysis.
- Alkali Hydrolysis: Dissolve Elvitegravir-d8 and add 2N NaOH. Heat the solution at 60°C for 30 minutes. Cool, neutralize with 2N HCl, and dilute for analysis.
- Oxidative Degradation: Dissolve **Elvitegravir-d8** and add 20% H₂O₂. Heat at 60°C for 30 minutes. Cool and dilute for analysis.
- Thermal Degradation: Place solid **Elvitegravir-d8** in an oven at 105°C for 6 hours. Cool, dissolve in a suitable solvent, and dilute for analysis.
- Photolytic Degradation: Expose a solution of Elvitegravir-d8 to UV light (in a UV chamber) for 7 days. Analyze the solution.
- Control Sample: Prepare a sample of Elvitegravir-d8 without any stress agent and keep it under normal conditions.



4. Analysis: Analyze all samples using a validated chromatographic method. Compare the chromatograms of the stressed samples to the control sample to identify new peaks (degradants) and measure the reduction in the parent drug peak.

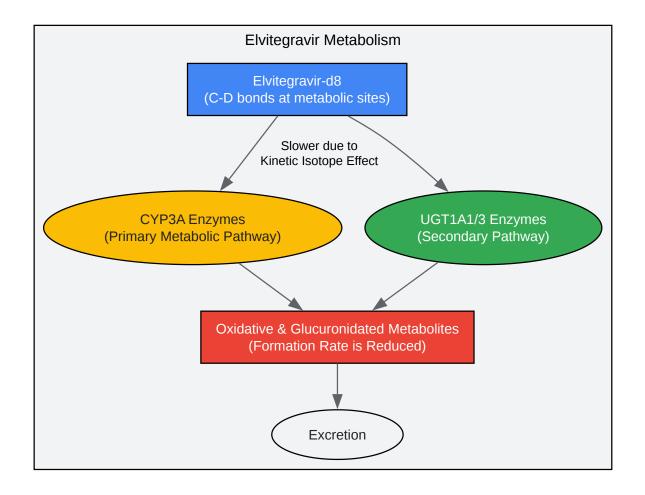
Visualizations





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Caption: Workflow for a forced degradation study of **Elvitegravir-d8**.



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Caption: Metabolic pathway of Elvitegravir highlighting the impact of deuteration.

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